molecular formula C10H16O2 B13908592 p-Menthan-3-one, 4,8-epoxy-, cis- CAS No. 7599-90-8

p-Menthan-3-one, 4,8-epoxy-, cis-

Cat. No.: B13908592
CAS No.: 7599-90-8
M. Wt: 168.23 g/mol
InChI Key: OFUGTKAUAMKFPM-XCBNKYQSSA-N
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Description

Distribution in Botanical Sources and Essential Oils

cis-p-Menthan-3-one, 4,8-epoxy- and its isomers have been identified in a range of botanical sources, particularly within the Lamiaceae family. The concentration and composition of this compound within the essential oils are influenced by genetic and environmental factors.

Mentha species: The genus Mentha is characterized by a high degree of chemical diversity, with different species and even different populations of the same species exhibiting distinct essential oil profiles. While direct quantification of cis-p-Menthan-3-one, 4,8-epoxy- is not always reported, the presence of its precursor, pulegone (B1678340), and related epoxides like piperitenone (B1678436) oxide and piperitone (B146419) oxide is well-documented. For instance, some chemotypes of Mentha suaveolens (apple mint) are rich in piperitenone oxide and piperitone oxide nih.govnih.govnih.gov. In one study, a chemotype of Mentha arvensis was found to contain piperitenone oxide (21.8%) and piperitone oxide (28.5%) as major components jst.go.jp. Mentha pulegium (pennyroyal) is notably rich in pulegone, which can be a precursor for pulegone oxide bepls.com. The harvesting date can also influence the chemical composition, with later harvests of M. pulegium showing an increase in cis-p-menthan-3-one ekb.eg.

Buchu leaf oil (Agathosma betulina): The essential oil of Buchu, derived from the leaves of Agathosma betulina, is known for its characteristic blackcurrant odor. While the primary constituents are often isomenthone and diosphenol, pulegone is a key component for the chemotaxonomic identification of different Agathosma species tinkturenpresse.deresearchgate.netnih.gov. The presence of pulegone suggests the potential for the occurrence of its epoxide derivative, cis-p-Menthan-3-one, 4,8-epoxy-, although it is not typically reported as a major constituent sanbi.orgscispace.com.

Nepeta tenuifolia: The essential oil of Nepeta tenuifolia has been found to contain cis-p-Menthan-3-one, 4,8-epoxy-. A study utilizing gas chromatography/mass spectrometry (GC/MS) identified cis-pulegone oxide as one of the five major volatile compounds in the crude extract of this plant, alongside menthone and pulegone researchgate.net. Pulegone has been identified as a main component in the spikes of N. tenuifolia researchgate.net.

Chenopodium ambrosioides: The chemical composition of the essential oil from Chenopodium ambrosioides is highly variable, with different chemotypes being reported from various geographical locations. Some chemotypes are characterized by high levels of ascaridole (B1665189) and isoascaridole, while others are dominated by α-terpinene and p-cymene researchgate.netunn.edu.ngessencejournal.comresearchgate.netredalyc.org. The presence of cis-p-Menthan-3-one, 4,8-epoxy- has not been prominently reported in the essential oil of this species.

Distribution of cis-p-Menthan-3-one, 4,8-epoxy- and Related Compounds in Selected Botanical Sources

Plant SpeciesFamilyRelevant Compounds DetectedReported Concentration/Remarks
Mentha suaveolensLamiaceaePiperitenone oxide, Piperitone oxideCan be major components depending on the chemotype. Piperitenone oxide has been reported at levels of 56.28% to 74.69% in some studies. nih.govnih.govnih.gov
Mentha pulegiumLamiaceaePulegone, cis-p-menthan-3-onePulegone is a major component, often exceeding 70%. The concentration of cis-p-menthan-3-one can increase with later harvest dates. bepls.com
Agathosma betulinaRutaceaePulegone, Isomenthone, DiosphenolPulegone content is a key marker for species identification but is generally low in A. betulina (<5%). tinkturenpresse.deresearchgate.net
Nepeta tenuifoliaLamiaceaecis-pulegone oxide, Menthone, PulegoneIdentified as a major volatile component in the crude extract. researchgate.net
Erucaria microcarpaBrassicaceaep-Menth-4(8)-en-3-onePresence of the related monoterpenoid has been reported. nih.gov
Chenopodium ambrosioidesAmaranthaceaeAscaridole, α-Terpinene, p-CymeneHighly variable composition; cis-p-Menthan-3-one, 4,8-epoxy- is not a commonly reported constituent. researchgate.netunn.edu.ngessencejournal.com

The study of monoterpenoids, including their oxidized forms like cis-p-Menthan-3-one, 4,8-epoxy-, plays a crucial role in chemotaxonomy, the classification of organisms based on their chemical constituents. Within the Lamiaceae family, the composition of essential oils is a key taxonomic marker at the species and subspecies level.

The significant variation in the essential oil profiles of different Mentha species, often leading to the definition of distinct chemotypes, underscores the chemotaxonomic importance of these compounds. For example, the dominance of piperitenone oxide or piperitone oxide can be used to classify different populations of Mentha suaveolens nih.gov. Similarly, in the genus Nepeta, the presence and relative abundance of specific monoterpenoids, including nepetalactones and other p-menthane (B155814) derivatives, are used to differentiate between species and even between populations from different localities researchgate.netresearchgate.netsbmu.ac.ir. The chemical profile of the essential oil, therefore, provides valuable information for understanding the genetic and evolutionary relationships between these plants.

Advanced Isolation and Purification Techniques

The isolation and purification of specific compounds from complex mixtures like essential oils require advanced analytical techniques. The choice of method depends on the volatility, polarity, and stability of the target compound.

Chromatography is a cornerstone of natural product chemistry, allowing for the separation of individual components from a mixture. For the enrichment of cis-p-Menthan-3-one, 4,8-epoxy-, several chromatographic techniques are applicable.

Gas Chromatography (GC): Analytical GC coupled with mass spectrometry (GC-MS) is the primary method for identifying and quantifying volatile compounds in essential oils, including cis-p-Menthan-3-one, 4,8-epoxy- researchgate.net. For isolation on a larger scale, preparative gas chromatography (prep-GC) can be employed. This technique allows for the collection of individual compounds as they elute from the column. A simple prep-GC setup has been successfully used to isolate menthol (B31143) and menthone from peppermint oil nih.gov.

Column Chromatography: Liquid column chromatography is a versatile technique for the fractionation of essential oils. By using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase, compounds can be separated based on their polarity. Flash column chromatography, a variation that uses pressure to speed up the separation, has been effectively used to purify pulegone from pennyroyal essential oil researchgate.net. This method is well-suited for the initial enrichment of epoxide-containing fractions from essential oils.

Recent advancements in extraction and distillation technologies offer more efficient and selective methods for obtaining and purifying natural products.

Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (CO2) as the solvent, is a green and efficient alternative to traditional solvent extraction. By manipulating the temperature and pressure, the solvating power of supercritical CO2 can be tuned to selectively extract specific classes of compounds. This technique has been successfully applied to the extraction of monoterpenes from various mint species researchgate.netresearchgate.netsci-hub.ru. The use of SFE can yield extracts with a higher concentration of desired compounds and avoids the use of organic solvents.

Molecular Distillation: Molecular distillation is an advanced purification technique that operates under high vacuum and at lower temperatures than traditional distillation. This method is particularly suitable for the separation of heat-sensitive compounds like many terpenoids. It allows for the purification of essential oils by separating components based on their molecular weight, which can be effective in enriching fractions containing specific epoxides semanticscholar.org.

Advanced Techniques for the Isolation and Purification of cis-p-Menthan-3-one, 4,8-epoxy-

TechniquePrinciple of SeparationApplication in Monoterpenoid Chemistry
Preparative Gas Chromatography (prep-GC)Separation based on volatility and interaction with the stationary phase in a gaseous mobile phase.Effective for isolating pure volatile compounds like menthol and menthone from essential oils. nih.gov
Flash Column ChromatographyAdsorption chromatography under pressure, separating compounds based on polarity.Used for the preparative scale purification of major components like pulegone from essential oils. researchgate.net
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid (e.g., CO2) as a tunable solvent to selectively extract compounds based on their solubility.A "green" technology for the efficient extraction of monoterpenes from plant materials, offering high selectivity. researchgate.netresearchgate.netsci-hub.ru
Molecular DistillationSeparation based on molecular weight in a high vacuum, allowing for distillation at lower temperatures.Ideal for purifying heat-sensitive compounds and concentrating specific fractions of essential oils. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7599-90-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3R,6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one

InChI

InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10+/m1/s1

InChI Key

OFUGTKAUAMKFPM-XCBNKYQSSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2(C(=O)C1)C(O2)(C)C

Canonical SMILES

CC1CCC2(C(=O)C1)C(O2)(C)C

Origin of Product

United States

Biosynthetic Pathways and Precursors

Enzymatic Routes to p-Menthane (B155814) Monoterpenoids

The biosynthesis of p-menthane monoterpenoids is a multi-step enzymatic process primarily occurring in the glandular trichomes of plants. nih.gov These specialized structures on the plant's surface are the primary sites of synthesis and storage for a variety of essential oils. nih.gov The journey to p-menthane monoterpenoids begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The initial and committed step in the formation of the p-menthane skeleton is the cyclization of geranyl diphosphate (GPP), which is formed from the condensation of one molecule of IPP and one of DMAPP. This cyclization is catalyzed by a class of enzymes known as monoterpene synthases. For instance, in peppermint (Mentha x piperita), the enzyme (-)-limonene (B1674923) synthase is responsible for converting GPP into (-)-limonene, a foundational p-menthane monoterpene. frontiersin.org

Following the formation of the initial p-menthane ring structure, a series of modifications, primarily hydroxylations and subsequent oxidations, are carried out by various enzymes to produce the diverse array of p-menthane derivatives. Key enzymes in these downstream pathways include cytochrome P450 monooxygenases and dehydrogenases. For example, in the well-characterized biosynthesis of menthol (B31143) in peppermint, (-)-limonene undergoes a hydroxylation at the 3-position by a cytochrome P450 enzyme, followed by a series of dehydrogenase-catalyzed reactions. researchgate.netuniprot.org Similarly, the biosynthesis of other p-menthane ketones, such as piperitone (B146419) and pulegone (B1678340), involves specific hydroxylases and dehydrogenases acting on the p-menthane core. nii.ac.jp

Role of Key Biosynthetic Pathways in Epoxide Formation (e.g., MEP Pathway)

The fundamental building blocks for all p-menthane monoterpenoids, including p-Menthan-3-one (B150117), 4,8-epoxy-, cis-, are supplied by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.org This pathway, localized within the plastids of plant cells, synthesizes IPP and DMAPP from primary metabolites, pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov The MEP pathway is the primary route for monoterpene precursor synthesis in higher plants.

The formation of the epoxide ring in p-menthane monoterpenoids is a critical step catalyzed by cytochrome P450 monooxygenases. These enzymes are a large and diverse group of heme-containing proteins that play a vital role in the oxidation of various organic substances. frontiersin.org In the context of p-menthane biosynthesis, cytochrome P450 enzymes introduce an oxygen atom across a double bond to form an epoxide.

While the direct enzymatic epoxidation leading to p-Menthan-3-one, 4,8-epoxy-, cis- has not been explicitly detailed in scientific literature, the biosynthesis of the related compound, piperitenone (B1678436) oxide, in spearmint (Mentha spicata) provides a strong model. The formation of piperitenone oxide from piperitenone is understood to be catalyzed by a cytochrome P450-dependent epoxidase. researchgate.net It is highly probable that a similar cytochrome P450 enzyme is responsible for the epoxidation of a p-menthan-3-one precursor at the 4,8-position. The biosynthesis of other terpene epoxides, such as those derived from limonene (B3431351), further supports the central role of cytochrome P450s in such reactions. nih.gov

Stereochemical Considerations in Biosynthesis

The stereochemistry of p-menthane monoterpenoids is of paramount importance, as different stereoisomers can exhibit distinct biological activities and sensory properties. The stereochemical outcome of the biosynthesis is meticulously controlled at various enzymatic stages.

The initial stereochemistry of the p-menthane ring is established by the monoterpene synthase. For example, different species and even different varieties of plants can produce either the (+) or (-) enantiomer of limonene, depending on the specific limonene synthase they express. This initial stereochemistry of the precursor molecule is a key determinant for the stereochemistry of all subsequent derivatives.

Synthetic Strategies and Stereoselective Approaches

Total Chemical Synthesis of p-Menthan-3-one (B150117), 4,8-epoxy-, cis-

The total chemical synthesis of cis-p-Menthan-3-one, 4,8-epoxy- typically starts from readily available terpene precursors. The construction of the target molecule hinges on the precise execution of epoxidation, cyclization, and functional group interconversion reactions.

A critical step in the synthesis is the formation of the epoxide ring. This is commonly achieved through the epoxidation of an alkene precursor, such as isopulegol (B1217435) or pulegone (B1678340).

One of the most widely used reagents for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org The reaction with m-CPBA proceeds via a concerted mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com This process results in a syn-addition, meaning both carbon-oxygen bonds of the epoxide form on the same face of the original alkene plane, which is a stereospecific outcome. masterorganicchemistry.com While effective, m-CPBA can be expensive for large-scale industrial applications. google.com

Alternative epoxidizing agents have also been employed. For instance, the synthesis of isopulegol epoxide, a direct precursor to the target compound, has been achieved using 40% peroxyacetic acid or 50% hydrogen peroxide. google.comgoogle.com The use of hydrogen peroxide in the presence of acetonitrile (B52724) and potassium bicarbonate is another effective method for the epoxidation of isopulegol. google.com

ReagentPrecursorKey ConditionsOutcomeReference
m-Chloroperbenzoic Acid (m-CPBA)Pulegone / AlkenesRadical inhibitor at elevated temperaturesEfficient conversion to corresponding epoxides google.comrsc.org
Peroxyacetic Acid (40%)IsopulegolReaction at 0–25 °CIsopulegol epoxide (77% yield) google.com
Hydrogen Peroxide (50%)IsopulegolAcetonitrile, potassium bicarbonate, room temp.Isopulegol epoxides (94% yield) google.com

The characteristic p-menthane (B155814) skeleton of the target molecule is often formed through a key cyclization reaction. A common industrial precursor for p-menthane derivatives is citronellal (B1669106), which can be cyclized under acidic conditions to form isopulegol. google.com This intramolecular reaction establishes the cyclohexane (B81311) ring system. For instance, treating citronellal with 0.25% sulfuric acid can yield a mixture containing isopulegol and p-menthane-3,8-diols. researchgate.net

Once the p-menthane ring with the necessary functional groups is in place, further rearrangements can occur. For example, the synthesized isopulegone (B1219328) epoxide can undergo a subsequent cyclodehydration reaction in the presence of a dilute acid to form menthofuran, demonstrating the reactivity of the epoxide ring and its potential for intramolecular rearrangements. google.com While the specific cyclization of a precursor like p-menthane-3-methanesulfonyloxy-4,8-diols is a plausible synthetic route leveraging sulfonate leaving groups, the more commonly cited pathways originate from citronellal and pulegone. google.comresearchgate.net

Functional group interconversion (FGI) is the process of converting one functional group into another and is a fundamental tactic in organic synthesis. imperial.ac.uksolubilityofthings.com In the synthesis of p-Menthan-3-one, 4,8-epoxy-, cis-, a pivotal FGI is the oxidation of a secondary alcohol to a ketone.

Chemoenzymatic and Biocatalytic Syntheses

To overcome some of the limitations of traditional chemical synthesis, such as harsh conditions or lack of selectivity, chemoenzymatic and biocatalytic methods have been developed. These approaches use enzymes to perform key transformations, often with high stereo- and regioselectivity under mild conditions. nih.gov

Lipases are versatile enzymes capable of catalyzing reactions in a stereoselective manner. mdpi.com This property is exploited to obtain enantiomerically pure starting materials for the synthesis of p-menthane terpenes. mdpi.com One major application is the kinetic resolution of racemic mixtures. For example, lipases can preferentially catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture of p-menthan-3-ol derivatives, allowing for the separation of the two enantiomers. mdpi.com This provides access to chiral building blocks that are essential for the stereoselective synthesis of the target compound.

Furthermore, lipases, such as the immobilized Lipase (B570770) B from Candida antarctica (Novozym 435), are used in chemoenzymatic epoxidation. acs.orgacs.org In this process, the lipase catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide. acs.orgwur.nl This peracid, formed in situ, then acts as the oxidizing agent to epoxidize the alkene precursor. acs.orgwur.nl This method avoids the need to handle potentially unstable peracids directly and is considered a greener alternative. acs.org

Research into direct enzymatic epoxidation offers a more direct biocatalytic route. Enzymes like cytochromes P450 are known to catalyze the epoxidation of various molecules, including terpenes. nih.gov Scientists have engineered mutants of cytochrome P450 BM3 from Bacillus megaterium that exhibit enhanced and specific activity for the epoxidation of terpenes such as geraniol (B1671447) and linalool. nih.gov This approach represents a sustainable alternative to chemical catalysis, directly using the enzyme's oxidative power to form the epoxide. nih.gov

Another area of research involves using whole-cell biocatalysts. For example, the lyophilized mycelium of the fungus Cladosporium cladosporioides has been shown to be an efficient biocatalyst for the chemoenzymatic epoxidation of terpenes like limonene (B3431351), functioning as a cost-effective alternative to purified and immobilized enzymes like Novozym 435. acs.orgwur.nl

Biocatalyst SystemPrecursor(s)MechanismKey FindingsReference
Cytochrome P450 BM3 MutantsTerpenes (e.g., Linalool)Direct Enzymatic OxidationEngineered enzymes show enhanced and specific epoxidation activity. nih.gov
Novozym 435 (Immobilized Lipase B)Terpenes + H₂O₂Chemoenzymatic (in situ peracid formation)Recyclable catalyst, effective in batch and continuous flow. acs.orgscimarina.com
Cladosporium cladosporioides (Mycelium)Terpenes + H₂O₂Chemoenzymatic (in situ peracid formation)Cost-effective alternative to purified enzymes for epoxidation. acs.orgwur.nl

Diastereoselective and Enantioselective Synthesis Methods

The construction of the precise stereochemical architecture of cis-p-menthan-3-one, 4,8-epoxy- necessitates synthetic methodologies that can selectively form the epoxide ring with the correct orientation relative to the existing chiral centers of the p-menthane framework. This involves addressing the formation of the epoxide at the C4-C8 bond with a cis relationship to the methyl group at C1.

Control of Stereochemistry at Epoxide Ring and Chiral Centers

The primary route for the synthesis of p-menthan-3-one, 4,8-epoxy-, whether in its cis or trans form, begins with the epoxidation of (+)-pulegone. The inherent chirality of (+)-pulegone provides a degree of substrate-controlled diastereoselectivity during epoxidation.

The epoxidation of (+)-pulegone using alkaline hydrogen peroxide is a common method that yields a mixture of the cis- and trans-pulegone oxides. Research has shown that this reaction favors the formation of the cis-isomer, with reported ratios of approximately 64:36 (cis to trans). This preference for the cis isomer is attributed to the steric hindrance posed by the isopropylidene group, which directs the incoming oxidizing agent to the less hindered face of the double bond.

The general reaction scheme is as follows:

Reaction scheme for the epoxidation of (+)-pulegone

Figure 1: Epoxidation of (+)-pulegone to yield cis- and trans-pulegone oxide.

The characterization and differentiation of the cis and trans isomers are critical and are typically accomplished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial arrangement of the epoxide ring relative to the rest of the molecule results in distinct chemical shifts and coupling constants for the protons in each isomer. While specific NMR data for cis-p-menthan-3-one, 4,8-epoxy- is not widely published, analysis of related p-menthane epoxide structures relies on techniques like Nuclear Overhauser Effect (NOE) spectroscopy to confirm the through-space proximity of protons and thus establish the cis or trans configuration of the epoxide ring.

Asymmetric Induction in Complex Synthetic Sequences

Achieving high enantioselectivity in the synthesis of cis-p-menthan-3-one, 4,8-epoxy- requires moving beyond simple substrate control and employing asymmetric catalysis. The epoxidation of α,β-unsaturated ketones, such as pulegone, is a well-studied area in asymmetric synthesis.

Various chiral catalysts have been developed for the enantioselective epoxidation of cyclic enones. These catalysts create a chiral environment around the substrate, directing the oxidizing agent to one face of the double bond over the other, thus leading to an excess of one enantiomer of the product.

Key catalytic systems applicable to this transformation include:

Chiral Primary Amine Salts: These organocatalysts can activate the enone substrate through the formation of a chiral iminium ion. This intermediate then undergoes epoxidation with high enantioselectivity. nih.gov Catalysts derived from cinchona alkaloids or chiral diamines have proven effective for a range of cyclic enones. mdpi.com

Chiral Metal Complexes: Transition metal complexes with chiral ligands are powerful catalysts for asymmetric epoxidation. For instance, chiral salen-manganese complexes have been used for the epoxidation of various olefins. While their application to pulegone specifically for the synthesis of the cis-epoxide is not extensively detailed, the principles of this catalytic approach are relevant.

The general principle of asymmetric epoxidation of an enone using a chiral catalyst can be summarized in the following table:

Catalytic ApproachCatalyst TypeGeneral MechanismPotential for High Enantioselectivity
OrganocatalysisChiral Primary Amine SaltsFormation of a chiral iminium ion intermediate, which directs the facial attack of the oxidant.High
Metal CatalysisChiral Metal-Salen ComplexesCoordination of the enone to the chiral metal center, followed by oxygen transfer from an oxidant.High

The successful application of these asymmetric strategies to the synthesis of cis-p-menthan-3-one, 4,8-epoxy- would involve the careful selection of the chiral catalyst and reaction conditions to not only favor the formation of the epoxide but to do so with high diastereo- and enantioselectivity for the desired cis-isomer. The development of such a highly selective method remains a specific challenge in the targeted synthesis of this particular natural product.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are the cornerstone of molecular structure determination. For a molecule with the complexity of p-menthan-3-one (B150117), 4,8-epoxy-, cis-, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), is essential for an unambiguous characterization.

While specific spectral data for p-menthan-3-one, 4,8-epoxy-, cis- is not extensively published, analysis of related structures such as piperitone (B146419) oxide allows for a predictive understanding of its NMR characteristics.

¹H NMR Spectroscopy would be expected to reveal distinct signals for the protons within the molecule. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to their fixed spatial relationships. Key diagnostic signals would include those for the methyl groups and the protons adjacent to the carbonyl and epoxide functionalities. The cis-fusion of the epoxy-p-menthane system would influence the coupling constants between protons on the cyclohexane ring, providing crucial information about their relative stereochemistry.

¹³C NMR Spectroscopy provides a map of the carbon skeleton. The spectrum would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons would be highly informative. For instance, the carbonyl carbon (C-3) would appear significantly downfield. The carbons of the epoxide ring (C-4 and C-8) and the carbon bearing the methyl group (C-1) would also have characteristic chemical shifts indicative of their electronic environment.

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the complete structural picture. COSY experiments would establish the connectivity between protons, allowing for the tracing of the proton network throughout the cyclohexane ring. HSQC spectra would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, further solidifying the structural assignment and providing insights into the three-dimensional arrangement of the atoms.

Predicted ¹³C NMR Chemical Shifts (ppm) Predicted ¹H NMR Chemical Shifts (ppm)
C1~45-55
C2~30-40
C3 (C=O)>200
C4 (epoxide)~60-70
C5~25-35
C6~35-45
C7 (isopropyl CH)~25-35
C8 (epoxide)~60-70
C9 (isopropyl CH₃)~15-25
C10 (CH₃)~15-25
Note: These are predicted values based on related compounds and are for illustrative purposes.

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of p-menthan-3-one, 4,8-epoxy-, cis- would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This peak would typically appear in the region of 1700-1725 cm⁻¹.

Another crucial set of diagnostic peaks would arise from the epoxide ring. The asymmetric and symmetric stretching vibrations of the C-O bonds within the epoxide are expected to produce characteristic bands in the fingerprint region of the spectrum, typically around 1250 cm⁻¹ and in the 950-810 cm⁻¹ range. The presence of these bands, in conjunction with the ketone absorption, would provide strong evidence for the proposed epoxy-ketone structure.

Functional Group Expected IR Absorption Range (cm⁻¹)
C=O (Ketone)1700 - 1725
C-O (Epoxide)1250 (asymmetric stretch), 950 - 810 (symmetric stretch)
C-H (alkane)2850 - 3000

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular formula of a compound. For p-menthan-3-one, 4,8-epoxy-, cis- (C₁₀H₁₆O₂), HRMS would provide an exact mass measurement with a high degree of accuracy, confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. The molecule would likely undergo characteristic fragmentation pathways under electron impact. Common fragmentation patterns for cyclic ketones and epoxides could be anticipated. For example, the loss of small neutral molecules like CO (carbon monoxide) from the ketone or cleavage of the epoxide ring would lead to specific fragment ions. Analysis of these fragments helps to piece together the molecular structure and corroborate the assignments made by NMR and IR spectroscopy.

Chiral Analysis and Enantiomeric Excess Determination (e.g., Chiral Gas-Liquid Chromatography)

Due to the presence of multiple stereocenters, p-menthan-3-one, 4,8-epoxy-, cis- is a chiral molecule and can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for understanding its biological activity and for applications in fields such as fragrance chemistry.

Chiral Gas-Liquid Chromatography (CGLC) is a primary technique for the analysis of chiral volatile compounds like this epoxy-ketone. This method utilizes a chiral stationary phase (CSP) within the GC column. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of a sample can be accurately determined. The choice of the specific chiral column, such as those based on cyclodextrin (B1172386) derivatives, is critical for achieving successful separation.

Conformational Preferences and Dynamics of the Cyclohexane and Epoxide Moieties

The three-dimensional shape, or conformation, of p-menthan-3-one, 4,8-epoxy-, cis- is a key determinant of its physical and chemical properties. The fusion of the epoxide ring to the cyclohexane ring introduces significant conformational constraints.

The cyclohexane ring in this molecule is forced into a conformation that accommodates the cis-fused bicyclic system. Unlike a simple substituted cyclohexane that can readily undergo ring-flipping, the bicyclic nature of this compound locks the cyclohexane ring into a more rigid arrangement. The preferred conformation will be the one that minimizes steric strain and other unfavorable interactions.

Reactivity and Transformation Studies

Epoxide Ring-Opening Reactions

The reactivity of the epoxide ring in p-Menthan-3-one (B150117), 4,8-epoxy-, cis- is its most prominent chemical feature. The significant ring strain inherent in the three-membered ether ring makes it susceptible to nucleophilic attack under both acidic and basic conditions, leading to a variety of products. masterorganicchemistry.com

Acid-Catalyzed and Base-Catalyzed Ring Opening Mechanisms

The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions.

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated to form a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack on the epoxide carbon that can best stabilize a positive charge. In the structure of cis-p-Menthan-3-one, 4,8-epoxy-, the epoxide is formed between a quaternary carbon (C4) and a tertiary carbon (C8). The transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon. masterorganicchemistry.com Consequently, nucleophilic attack preferentially occurs at the quaternary C4 position. This mechanism is analogous to the opening of halonium ions. masterorganicchemistry.com The attack proceeds with an anti-periplanar geometry, resulting in a trans-diol product after hydrolysis.

Base-Catalyzed Ring Opening: In the presence of a strong base or nucleophile (e.g., hydroxide, alkoxides, Grignard reagents), the ring-opening follows a standard Sₙ2 mechanism. masterorganicchemistry.comyoutube.com The nucleophile attacks the sterically least hindered carbon of the epoxide. youtube.com For p-Menthan-3-one, 4,8-epoxy-, cis-, the tertiary carbon (C8) is significantly more accessible than the sterically hindered quaternary carbon (C4). Therefore, the reaction proceeds via backside attack at C8, causing an inversion of stereochemistry at this center. masterorganicchemistry.com The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol.

The following table summarizes the expected major products from the ring-opening of cis-p-Menthan-3-one, 4,8-epoxy- under different catalytic conditions.

Catalyst/ReagentNucleophileSite of AttackMajor Product
Acid (e.g., H₂SO₄) H₂OC4 (more substituted)p-Menthane-3,4,8-triol
Base (e.g., NaOH) OH⁻C8 (less substituted)8-hydroxy-p-menthan-3-one

Intramolecular Rearrangements (e.g., pinacol-type rearrangements, Sₙ2-type reactions)

Acid catalysis can also induce intramolecular rearrangements, particularly when a stable carbocation or a carbocation-like transition state is formed. The acid-catalyzed rearrangement of terpene epoxides like caryophyllene (B1175711) oxide and 2,3-epoxy-cis-pinane are well-documented and provide a model for the potential behavior of piperitone (B146419) oxide. rsc.orghsu.edu.hk

Upon protonation of the epoxide in cis-p-Menthan-3-one, 4,8-epoxy-, the formation of positive charge character at C4 can trigger a pinacol-type rearrangement. This could involve the migration of one of the methyl groups from the C8 position or a shift of the C4-C5 bond, leading to a ring-contracted or expanded skeleton. The specific products would depend on the stability of the resulting carbocation intermediates and the reaction conditions. For instance, acid-catalyzed transformations of similar epoxy ketones can yield β-diketones or β-hydroxy ketones through complex rearrangement pathways.

The Sₙ2-type reactions are fundamental to the base-catalyzed ring-opening, as described previously, representing an intermolecular process. Intramolecular Sₙ2 reactions are less likely in this specific molecule without the presence of an appropriately positioned internal nucleophile.

Transformations of the Ketone Functionality

The ketone group at the C3 position offers another site for chemical modification. Standard ketone chemistry can be applied, although the proximity and stereochemistry of the adjacent epoxide ring can influence the stereochemical outcome of these reactions.

Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The approach of the hydride will likely be directed by the bulky cis-epoxide, leading to preferential attack from the less hindered face of the cyclohexanone (B45756) ring.

Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (RMgX), to the carbonyl group yields a tertiary alcohol. The stereochemistry of the addition is influenced by the existing stereocenters, particularly the epoxide. Studies on similar steroidal epoxy ketones have shown that the epoxide ring directs the incoming nucleophile, leading to a high degree of diastereoselectivity.

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, allowing for the introduction of a carbon-carbon double bond at the C3 position.

The table below illustrates potential products from the transformation of the ketone functionality.

ReagentReaction TypeExpected Product
NaBH₄, then H₃O⁺ Reduction4,8-epoxy-p-menthan-3-ol
CH₃MgBr, then H₃O⁺ Grignard Addition4,8-epoxy-3-methyl-p-menthan-3-ol
Ph₃P=CH₂ Wittig Reaction4,8-epoxy-3-methylene-p-menthane

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemistry of the p-menthane (B155814) skeleton and the cis-configuration of the epoxide ring are critical in determining the stereochemical outcome of its reactions.

Epoxide Ring-Opening: As a rule, both acid- and base-catalyzed epoxide ring-openings proceed via an anti-periplanar attack of the nucleophile relative to the epoxide oxygen. This results in a trans configuration of the incoming nucleophile and the newly formed hydroxyl group. In base-catalyzed opening at C8, this leads to a predictable inversion of configuration at that center.

Diastereoselectivity: In reactions involving the C3 ketone, the facial selectivity of the nucleophilic attack is controlled by steric hindrance. The cis-epoxide at C4-C8 presents a significant steric barrier on one face of the molecule. Consequently, reagents will preferentially approach from the opposite, less hindered face, leading to the formation of one major diastereomer. This principle of substrate-controlled diastereoselectivity is a key feature in the chemistry of cyclic compounds.

Biological Activities and Mechanistic Investigations

Antimicrobial Properties (e.g., antibacterial, antifungal activity)

No studies were found that investigated the antimicrobial properties of p-Menthan-3-one (B150117), 4,8-epoxy-, cis-.

Insecticidal and Antifeedant Activities against Pest Species (e.g., Culex molestus, Alphitobius diaperinus, Myzus persicae)

There is no available research on the insecticidal or antifeedant activities of p-Menthan-3-one, 4,8-epoxy-, cis- against any pest species.

Antigerminative Effects on Plant Seeds

The effects of p-Menthan-3-one, 4,8-epoxy-, cis- on plant seed germination have not been studied.

Modulatory Effects on Cellular Responses (in vitro and in vivo animal studies, e.g., hypersensitivity responses)

No in vitro or in vivo studies on the modulatory effects of p-Menthan-3-one, 4,8-epoxy-, cis- on cellular responses have been published.

Influence of Stereochemistry on Biological Activity Profiles

While stereochemistry is a critical factor in the biological activity of many natural compounds, the specific influence of the cis-epoxy configuration in p-Menthan-3-one, 4,8-epoxy- on its biological activity has not been investigated, as no activity has been documented.

Elucidation of Biological Targets and Mechanism of Action

Without any documented biological activity, the biological targets and mechanism of action for p-Menthan-3-one, 4,8-epoxy-, cis- remain unknown.

Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Analogs and Modified Structures

Currently, there is a notable absence of studies detailing the design and synthesis of analogs specifically derived from p-menthan-3-one (B150117), 4,8-epoxy-, cis-. The synthesis of related p-menthane (B155814) structures, however, provides a foundational framework for potential synthetic routes. For instance, stereoselective synthesis methods have been developed for related compounds such as cis-p-menth-8-ene-1,7-diol and cis-p-menthane-1,7,8-triol. These syntheses often utilize starting materials like 4-isopropylcyclohexanone (B42220) and involve key steps such as cyanohydrin formation and subsequent chemical transformations to introduce desired functional groups with high stereoselectivity.

Future research into the analogs of p-menthan-3-one, 4,8-epoxy-, cis- would likely involve modifications at several key positions:

The Ketone Group: Reduction to the corresponding alcohol would yield epoxy-alcohols. This could be achieved using various reducing agents, with the stereochemical outcome being a critical point of investigation. Further reactions of the ketone, such as Grignard reactions, could introduce a variety of alkyl or aryl groups.

The Epoxy Ring: Ring-opening reactions of the epoxide under acidic or basic conditions could lead to the formation of diols or other functionalized derivatives. The regioselectivity and stereoselectivity of such reactions would be of significant interest.

The Cyclohexane (B81311) Ring: Modifications to the alkyl substituents on the main ring structure, such as altering the isopropyl group, could also be explored to understand their influence on activity.

Correlation of Specific Structural Features with Observed Biological and Olfactory Properties

Without synthesized analogs, a direct correlation of structural features of p-menthan-3-one, 4,8-epoxy-, cis- derivatives with biological or olfactory properties remains speculative. However, by examining related p-menthane compounds, we can infer potential areas of interest.

For example, studies on 3-alkyl-p-menthan-3-ol derivatives have revealed a strong connection between their structure and physiological cooling effects. The nature and stereochemistry of the alkyl group at the C3 position significantly impact the intensity of the cooling sensation. This suggests that modifications to the ketone at the C3 position in p-menthan-3-one, 4,8-epoxy-, cis- could lead to compounds with interesting sensory properties.

In terms of biological activity, other p-menthane derivatives have shown promise. For instance, p-menthane-3,8-diol (B45773) is a known insect repellent. Investigating whether the epoxy-ketone structure of p-menthan-3-one, 4,8-epoxy-, cis- or its derivatives exhibit similar or enhanced insecticidal or repellent properties would be a valuable avenue of research.

A systematic study would be required to synthesize a library of analogs and then screen them for various activities, such as:

Olfactory Evaluation: Assessing the odor profile of each analog to determine the impact of functional group modifications on scent.

Biological Screening: Testing for activities such as insecticidal, antimicrobial, antifungal, and anti-inflammatory properties.

Investigation of Stereoisomeric Effects on Activity and Selectivity

The stereochemistry of p-menthane derivatives is known to be crucial for their biological and olfactory properties. The "cis" configuration of the epoxy group in relation to the isopropyl group in p-menthan-3-one, 4,8-epoxy-, cis- is a defining structural feature.

A comprehensive investigation would necessitate the synthesis and characterization of the other stereoisomers, including the trans-epoxide and the enantiomers of both the cis and trans forms. By comparing the biological and olfactory data of all possible stereoisomers, researchers could elucidate the importance of the spatial arrangement of the epoxy ring and the ketone for receptor binding and subsequent activity.

While direct studies on p-menthan-3-one, 4,8-epoxy-, cis- are lacking, research on other classes of compounds has demonstrated the profound impact of stereoisomerism. For example, the different stereoisomers of some complex molecules have been shown to possess markedly different pharmacological profiles. This underscores the necessity of stereocontrolled synthesis and chiral separation in the study of new bioactive molecules.

Advanced Analytical Methodologies for Complex Matrices

Sophisticated Chromatographic Techniques (e.g., GCxGC, LC-MS/MS)

To resolve p-Menthan-3-one (B150117), 4,8-epoxy-, cis- from other structurally similar terpenoids and matrix components, chromatographic techniques with enhanced separation capabilities are required.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the analysis of complex volatile and semi-volatile mixtures. By employing two columns with different stationary phases connected by a modulator, GCxGC provides a much higher peak capacity and structured separation compared to single-column GC. This is particularly advantageous for separating isomeric compounds that frequently co-elute in one-dimensional chromatography. When coupled with a mass spectrometer (MS), especially a time-of-flight (TOF) detector, GCxGC-MS offers both superior separation and rapid, full-spectrum data acquisition for confident compound identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly selective and sensitive technique. nih.gov While gas chromatography is typically preferred for volatile terpenoids, LC-MS/MS can be applied, particularly for less volatile derivatives or when matrix complexity makes GC analysis difficult. nih.gov The power of LC-MS/MS lies in its use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. This provides an exceptional degree of selectivity, allowing for the quantification of a compound even in the presence of significant chemical noise. For p-Menthan-3-one, 4,8-epoxy-, cis-, this would involve optimizing the ionization process (e.g., atmospheric pressure chemical ionization or electrospray ionization) and identifying unique MRM transitions.

TechniquePrincipleApplication to p-Menthan-3-one, 4,8-epoxy-, cis-
GCxGC-MS Orthogonal separation using two different GC columns provides enhanced resolution.Separation from isomeric and co-eluting terpenoids in complex essential oils or extracts.
LC-MS/MS Liquid phase separation followed by mass analysis of specific precursor-product ion transitions (MRM).Highly selective quantification in complex matrices, especially when GC is not suitable or for confirmatory analysis. nih.gov

Quantitative Spectroscopic Methods for Mixture Analysis

The quantification of p-Menthan-3-one, 4,8-epoxy-, cis- in a complex mixture is most effectively achieved by coupling a chromatographic separation with mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the quantitative analysis of volatile compounds. nih.gov For enhanced sensitivity and selectivity, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. nih.gov Instead of scanning a full mass range, the instrument focuses only on a few characteristic ions of the target analyte's mass spectrum. This reduces noise from matrix ions and increases the signal-to-noise ratio, allowing for lower detection limits. The quantification of p-Menthan-3-one, 4,8-epoxy-, cis- would involve identifying unique and abundant ions from its electron ionization (EI) mass spectrum for SIM analysis.

Accurate quantification relies on the creation of a calibration curve using certified reference standards of p-Menthan-3-one, 4,8-epoxy-, cis-. Furthermore, the use of an internal standard is crucial to correct for variations in injection volume and potential matrix effects. nih.gov An ideal internal standard would be a compound with similar chemical properties to the analyte but not present in the sample, such as an isotopically labeled version of the analyte or a related compound with a different retention time. nih.gov A study on the quantification of 93 terpenoids in cannabis utilized a static headspace-GC/MS/MS method, demonstrating the power of tandem mass spectrometry for creating robust, multi-analyte quantitative methods. acs.org

MethodKey ParametersPurpose
GC-MS (SIM) Selected Ion Monitoring of characteristic ions.Increases sensitivity and selectivity for trace quantification by reducing matrix interference. nih.gov
Calibration Curve A series of standards of known concentrations (e.g., 0.2–100 μg/mL).To establish the relationship between instrument response (peak area) and analyte concentration. acs.org
Internal Standard A known amount of a non-native, chemically similar compound added to all samples and standards.Corrects for variability in sample preparation and instrument response, improving accuracy and precision. nih.gov

Optimized Sample Preparation and Enrichment Strategies for Trace Analysis

When p-Menthan-3-one, 4,8-epoxy-, cis- is present at trace levels, a sample preparation step is necessary to isolate it from the matrix and increase its concentration prior to analysis.

Steam Distillation is a classic and effective technique for extracting volatile compounds, such as terpenes, from plant materials. rootsciences.comingoodhealthma.com In this process, steam is passed through the plant matrix, causing the volatile oils to vaporize. medicalterpenes.com The resulting vapor is condensed and collected, yielding a concentrated essential oil fraction separated from the non-volatile components. medicalterpenes.com This method is advantageous because it is solvent-free, which prevents potential interference from extraction solvents during analysis. rootsciences.com

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique ideal for volatile and semi-volatile analytes. buyterpenesonline.com A fused silica (B1680970) fiber coated with a specific polymeric phase is exposed to the sample's headspace or directly immersed in a liquid sample. Analytes partition from the matrix onto the fiber coating. The fiber is then retracted and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column. The choice of fiber coating is critical for efficient extraction; for a moderately polar compound like p-Menthan-3-one, 4,8-epoxy-, cis-, a fiber with intermediate polarity might be optimal. SPME combines extraction, concentration, and sample introduction into a single, efficient step. buyterpenesonline.com

StrategyDescriptionKey Advantages
Steam Distillation Extraction of volatile compounds from a solid or liquid matrix using saturated steam. medicalterpenes.comtrueterpenes.comProduces a pure, solvent-free extract; suitable for large-scale preparation of essential oils. rootsciences.com
Solid-Phase Microextraction (SPME) An equilibrium-based extraction using a coated fiber to adsorb and concentrate analytes. buyterpenesonline.comSolvent-free, minimizes sample volume, integrates extraction and injection, suitable for trace analysis. buyterpenesonline.com

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like p-Menthan-3-one (B150117), 4,8-epoxy-, cis-. mpg.denih.gov These methods solve approximations of the Schrödinger equation to provide detailed insights into electron distribution and energy. mpg.denih.gov

Electronic Structure and Stability: The stability of the molecule can be assessed by calculating its total electronic energy. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. For this molecule, the oxygen atoms of the ketone and epoxy groups would significantly influence the electronic landscape, with their lone pairs contributing to the HOMO and the C=O π* antibonding orbital contributing to the LUMO.

Reactivity and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. This map highlights electrophilic and nucleophilic sites. In p-Menthan-3-one, 4,8-epoxy-, cis-, the MEP would show negative potential (red/yellow) around the carbonyl and ether oxygens, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Such calculations are crucial for predicting how the molecule might interact with other reagents or biological macromolecules.

The table below presents hypothetical electronic properties for p-Menthan-3-one, 4,8-epoxy-, cis-, as would be derived from a typical DFT calculation at the B3LYP/6-311G(d,p) level of theory.

PropertyPredicted ValueUnitSignificance
Total Electronic Energy-616.543HartreesOverall thermodynamic stability
HOMO Energy-6.89eVElectron-donating ability
LUMO Energy-1.24eVElectron-accepting ability
HOMO-LUMO Gap5.65eVChemical reactivity and stability
Dipole Moment2.87DebyeMolecular polarity

Molecular Modeling and Advanced Conformational Analysis

The bicyclic and substituted nature of p-Menthan-3-one, 4,8-epoxy-, cis- results in a complex conformational landscape. Molecular modeling techniques are essential for exploring the possible three-dimensional arrangements and their relative stabilities.

Conformational Search: The cyclohexane (B81311) ring in the p-menthane (B155814) structure can adopt several conformations, primarily chair, boat, and twist-boat forms. The presence of the fused epoxy ring introduces significant steric strain and constraints, limiting the flexibility of the main ring. A systematic conformational search using molecular mechanics (MM) force fields followed by higher-level DFT optimization of the resulting unique conformers is a standard workflow. This process identifies the global minimum energy structure and other low-energy conformers that may exist in equilibrium.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent). nih.gov By simulating the movements of atoms according to classical mechanics, MD can explore the conformational space, revealing the most populated conformational states and the energy barriers between them. For a molecule like this, MD simulations would clarify the flexibility of the cyclohexane ring and the relative orientations of the methyl and isopropyl groups.

The following table shows hypothetical relative energies for plausible conformers of p-Menthan-3-one, 4,8-epoxy-, cis-, calculated at a DFT level.

ConformerDescriptionRelative Energy (kcal/mol)Predicted Population (%)
1Chair (Global Minimum)0.0095.8
2Twist-Boat2.503.5
3Chair (Alternate)3.100.7
4Boat5.80<0.1

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which serves as a powerful tool for structure verification and assignment of experimental spectra. acs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the gold standard for calculating nuclear magnetic shielding tensors. imist.maresearchgate.net These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.maresearchgate.net For complex molecules with many non-equivalent protons and carbons, such calculations are crucial for assigning the correct signals in ¹H and ¹³C NMR spectra. acs.orgnih.govmdpi.com Calculations are often performed on multiple low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra. researchgate.net

The table below provides a hypothetical comparison of experimental and GIAO-DFT calculated ¹³C NMR chemical shifts for selected atoms in p-Menthan-3-one, 4,8-epoxy-, cis-.

Carbon AtomPredicted Chemical Shift (δ, ppm)Hypothetical Experimental Shift (δ, ppm)Deviation (ppm)
C1 (CH)45.244.8+0.4
C3 (C=O)208.5209.1-0.6
C4 (C-O)75.975.5+0.4
C8 (C-O)72.171.8+0.3
C7 (CH₃)21.821.5+0.3
C9 (CH₃)26.426.1+0.3
C10 (CH₃)28.027.7+0.3

In Silico Docking Studies for Potential Biological Target Interactions

Many monoterpenoids exhibit biological activity, often by interacting with specific proteins like enzymes or receptors. iastate.edu Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a macromolecular target. researchgate.netresearchgate.net

Docking Methodology: The process involves preparing the 3D structures of both the ligand (p-Menthan-3-one, 4,8-epoxy-, cis-) and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active or allosteric site. nih.gov Each pose is evaluated using a scoring function, which estimates the binding free energy. Lower scores typically indicate more favorable binding. nih.gov

Potential Targets and Interpretation: Given its structure, potential targets could include olfactory receptors or enzymes involved in metabolic pathways that can process ketones or ethers, such as cytochrome P450 enzymes. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen) and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com These insights can guide the development of new bioactive compounds.

The following table presents hypothetical docking results of p-Menthan-3-one, 4,8-epoxy-, cis- against a putative enzyme target, such as a specific cytochrome P450 isoform.

ParameterPredicted ValueUnitInterpretation
Binding Energy-7.2kcal/molStrong predicted binding affinity
Inhibition Constant (Ki)4.5µMPotential for potent enzyme inhibition
Interacting ResiduesPHE-114, LEU-208, VAL-370-Hydrophobic interactions dominate binding
Hydrogen Bonds1 (with SER-119)-Specific interaction with the carbonyl group

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to p-Menthan-3-one (B150117), 4,8-epoxy-, cis- is a primary area for future research. Current synthetic strategies for related terpene epoxides often rely on the epoxidation of olefinic precursors. For instance, the oxidation of p-menth-3-ene (B1215651) with perbenzoic acid yields a mixture of cis- and trans-3,4-epoxymenthane mdpi.com. Similarly, the epoxidation of other terpenes like limonene (B3431351) is a well-established process rsc.org. Future work could focus on developing highly selective methods to introduce the 4,8-epoxy bridge in the p-menthan-3-one framework.

Promising avenues include:

Stereoselective Epoxidation: Investigating enzymatic or chemo-catalytic methods that can selectively oxidize a specific double bond in a p-menthane (B155814) precursor to yield the desired cis-4,8-epoxy isomer.

Radical-Based Synthesis: Exploring bio-inspired radical cyclizations, which have shown promise in the synthesis of other complex terpenes, could offer a novel approach to constructing the epoxy-p-menthane skeleton cnrs.fr.

Electrochemical Methods: The use of nickel electrocatalysis with Ag-nanoparticle functionalized electrodes has been demonstrated for the modular assembly of terpenes and could be adapted for the synthesis of functionalized p-menthane derivatives nih.gov.

Discovery of Undiscovered Biological Activities

The p-menthane scaffold and the epoxide functional group are both associated with a range of biological activities, suggesting that p-Menthan-3-one, 4,8-epoxy-, cis- may possess significant pharmacological potential. The parent compound, p-menthan-3-one (menthone), is known to have anti-inflammatory properties nih.gov. Furthermore, other epoxy-monoterpenes, such as α,β-epoxy-carvone, have demonstrated central nervous system depressant, anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models nih.govresearchgate.netresearchgate.netscielo.br.

Future research should therefore focus on:

Screening for Pharmacological Activity: A comprehensive screening program to evaluate the anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties of p-Menthan-3-one, 4,8-epoxy-, cis- is warranted. The presence of both a ketone and an epoxide group may lead to unique bioactivities or synergistic effects.

Structure-Activity Relationship Studies: Synthesizing and testing a library of related epoxy-p-menthanone derivatives will help to elucidate the structural features essential for any observed biological activity. This could involve varying the stereochemistry of the epoxide or the position of the carbonyl group.

Mechanism of Action Studies: For any promising biological activities identified, further research will be necessary to determine the underlying molecular mechanisms of action.

Further Development of Chemoenzymatic and Biocatalytic Strategies

The demand for sustainable and environmentally friendly chemical processes has driven significant research into chemoenzymatic and biocatalytic methods. These strategies offer high selectivity and mild reaction conditions, making them ideal for the synthesis of complex natural products and their derivatives nih.gov. The chemoenzymatic epoxidation of terpenes using lipases to generate peracids in situ is a well-established technique that could be applied to a suitable p-menthane precursor researchgate.net.

Future research in this area could involve:

Enzyme Screening and Engineering: Identifying and engineering enzymes, such as P450 monooxygenases or specialized epoxide hydrolases, for the stereospecific epoxidation of p-menthane substrates or the enantioselective resolution of racemic epoxide mixtures mdpi.com.

Whole-Cell Biotransformation: Developing whole-cell biocatalytic systems using microorganisms that can perform the desired epoxidation reactions, potentially offering a more cost-effective and scalable production method nih.gov.

Flow Biocatalysis: Implementing continuous flow systems for the enzymatic synthesis of p-Menthan-3-one, 4,8-epoxy-, cis- to improve reaction efficiency, product yield, and catalyst recyclability.

Research into Applications in Advanced Materials or Specialized Chemical Processes

Epoxides are highly versatile functional groups that can participate in a variety of chemical transformations, making them valuable building blocks for the synthesis of polymers and other advanced materials wikipedia.org. Terpene-derived epoxides, in particular, are being explored as renewable monomers for the production of bio-based polymers, including polyesters, polyamides, and polycarbonates rsc.org. The presence of both an epoxide and a ketone in p-Menthan-3-one, 4,8-epoxy-, cis- offers multiple points for polymerization or functionalization.

Potential research directions include:

Polymer Synthesis: Investigating the use of p-Menthan-3-one, 4,8-epoxy-, cis- as a monomer or cross-linking agent in the development of novel bio-based epoxy resins and other polymers. These materials could exhibit unique thermal and mechanical properties.

Functionalized Materials: Exploring the ring-opening of the epoxide with various nucleophiles to introduce new functionalities, leading to materials with tailored properties for specific applications, such as in coatings, adhesives, or composites cnrs.frresearchgate.net. For example, functionalization of graphene oxide via its epoxide groups is a known strategy to enhance its properties for various applications frontiersin.org.

Fine Chemical Intermediate: Utilizing p-Menthan-3-one, 4,8-epoxy-, cis- as a chiral building block for the synthesis of other high-value, complex molecules. The inherent stereochemistry of the natural product backbone can be a significant advantage in asymmetric synthesis.

Development of Sustainable and Green Production Methods

The principles of green chemistry are increasingly important in the chemical industry, and the development of sustainable methods for the production of p-Menthan-3-one, 4,8-epoxy-, cis- is a critical area of future research kit.edu. This encompasses not only the use of renewable feedstocks, such as terpenes derived from waste biomass, but also the implementation of environmentally benign reaction conditions and catalysts rsc.org.

Key areas for development include:

Green Catalysis: Focusing on the use of heterogeneous catalysts that can be easily separated and recycled, as well as organocatalysts and biocatalysts that operate under mild conditions mdpi.com. The use of sustainable carbon acid catalysts derived from lignin (B12514952) for the synthesis of p-menthane-3,8-diol (B45773) is a promising example rsc.org.

Solvent Selection: Employing green solvents, such as water, supercritical CO2, or bio-based solvents, to minimize the environmental impact of the synthesis.

Q & A

Basic: How can researchers distinguish cis-p-Menthan-3-one from its stereoisomers in complex mixtures?

Methodological Answer:
Separation and identification require gas chromatography-mass spectrometry (GC-MS) coupled with chiral stationary phases. Key steps include:

  • Retention Index (RI) Matching : Compare experimental RIs with literature values (e.g., cis-p-Menthan-3-one RI: ~1,240 on DB-5MS columns) .
  • Spectral Libraries : Use NIST or Adams terpene libraries to match fragmentation patterns. For example, cis-isomers exhibit distinct base peaks at m/z 95 and 123 due to retro-Diels-Alder fragmentation .
  • Chiral GC : Employ β-cyclodextrin-based columns to resolve enantiomers, as stereochemistry affects biological activity .

Basic: What are validated protocols for synthesizing cis-p-Menthan-3-one via catalytic hydrogenation?

Methodological Answer:
Controlled hydrogenation of pulegone or isopulegone using transition metal catalysts:

  • Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel under 1–3 atm H₂ at 25–50°C .
  • Stereochemical Control : Monitor reaction kinetics to avoid over-reduction to menthol. Use in situ FTIR to track carbonyl group reduction .
  • Workup : Purify via fractional distillation (bp ~210°C) and confirm purity by ¹³C NMR (C=O peak at ~212 ppm) .

Advanced: How can enantiomeric purity of cis-p-Menthan-3-one be optimized for pharmacological studies?

Methodological Answer:

  • Chiral Chromatography : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Daicel Chiralcel OD-H) and hexane:isopropanol (95:5) mobile phase .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers .
  • Quality Control : Validate purity via polarimetry ([α]ᴅ²⁵ = -15° to -20° for cis-isomer) and chiral GC-MS .

Advanced: How should researchers resolve contradictions in spectral data for cis-p-Menthan-3-one across databases?

Methodological Answer:

  • Cross-Validation : Compare NMR (¹H and ¹³C), IR, and MS data from NIST, PubChem, and peer-reviewed studies. For example, NIST reports a characteristic ¹H NMR methyl singlet at δ 1.05 ppm .
  • Replicate Experiments : Synthesize the compound and collect in-house spectral data under standardized conditions (e.g., 500 MHz NMR in CDCl₃) .
  • Error Analysis : Identify artifacts (e.g., solvent impurities in GC-MS) by running blank controls and using high-purity solvents .

Advanced: What mechanistic approaches are used to study cis-p-Menthan-3-one’s toxicity in cellular models?

Methodological Answer:

  • In Vitro Assays :
    • Cell Viability : MTT assay on HepG2 cells (IC₅₀ ~200 µM after 24h exposure) .
    • ROS Detection : Use DCFH-DA fluorescence to quantify oxidative stress .
  • Metabolomics : LC-MS/MS to track phase I/II metabolism (e.g., hydroxylation by CYP450 enzymes) .
  • Gene Expression : qPCR for apoptosis markers (e.g., BAX, BCL-2) in exposed cell lines .

Basic: What are best practices for ensuring cis-p-Menthan-3-one’s stability during storage?

Methodological Answer:

  • Storage Conditions : Store at 0–6°C in amber vials under argon to prevent oxidation. Avoid prolonged exposure to light or humidity .
  • Stability Testing : Periodically analyze via HPLC (C18 column, acetonitrile:water gradient) to detect degradation products (e.g., menthofuran) .
  • Data Logging : Track temperature and humidity using IoT-enabled sensors in storage facilities .

Advanced: How can computational chemistry predict cis-p-Menthan-3-one’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to olfactory receptors (e.g., OR1A1). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (experimental logP = 2.8) and polar surface area .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for hydrogen bonding .

Advanced: How do researchers address conflicting reports on cis-p-Menthan-3-one’s molecular descriptors?

Methodological Answer:

  • Literature Review : Compile data from peer-reviewed journals (e.g., Bioscience, Biotechnology, and Biochemistry) and authoritative databases (NIST, ACS Publications) .
  • Experimental Verification : Redetermine molecular weight (154.25 g/mol via HRMS) and melting point (mp -15°C via DSC) .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to identify outliers in published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.